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5-Butyl-1,3-oxazole

Lipophilicity XLogP3 5-alkyl-1,3-oxazole series

5-Butyl-1,3-oxazole (CAS 77311-06-9, molecular formula C₇H₁₁NO, molecular weight 125.17 g/mol) is a monocyclic 1,3-oxazole derivative bearing an n‑butyl substituent at the 5‑position of the heteroaromatic ring. It belongs to the 5‑alkyl‑1,3‑oxazole homologous series, a subclass of organic compounds known as oxazoles—five‑membered aromatic heterocycles containing one oxygen and one nitrogen atom separated by a carbon.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B7465050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-1,3-oxazole
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCCCC1=CN=CO1
InChIInChI=1S/C7H11NO/c1-2-3-4-7-5-8-6-9-7/h5-6H,2-4H2,1H3
InChIKeyHVDQDMRCRULNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1184 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-1,3-oxazole Procurement Guide: Core Identity and Class Positioning


5-Butyl-1,3-oxazole (CAS 77311-06-9, molecular formula C₇H₁₁NO, molecular weight 125.17 g/mol) is a monocyclic 1,3-oxazole derivative bearing an n‑butyl substituent at the 5‑position of the heteroaromatic ring [1]. It belongs to the 5‑alkyl‑1,3‑oxazole homologous series, a subclass of organic compounds known as oxazoles—five‑membered aromatic heterocycles containing one oxygen and one nitrogen atom separated by a carbon [2]. The compound has been detected as a volatile constituent in roasted peanuts and fried bacon, where it contributes to fatty, savory aroma profiles [3]. Its computed physicochemical parameters include logP (XLogP3) of approximately 2.10, water solubility of roughly 1,184 mg/L (estimated at 25 °C), and a boiling point of 170.3 °C [4].

Flavor research: documented natural occurrence in roasted peanut and fried bacon volatiles.
Analytical standard: distinct boiling point enables GC separation from shorter-chain oxazole homologs.
Medicinal chemistry: intermediate lipophilicity may support balanced membrane partitioning and solubility for lead optimization.

Why 5-Butyl-1,3-oxazole Cannot Be Interchanged with Other 5-Alkyl-1,3-oxazoles


5‑Alkyl‑1,3‑oxazoles form a homologous series where systematic variation of the alkyl chain length produces quantifiable shifts in lipophilicity, aqueous solubility, boiling point, molecular flexibility, and consequent performance in biological and analytical contexts. For example, the XLogP3 increases from 0.7 (methyl) to 2.10 (n‑butyl) and 2.6 (n‑pentyl) [1]; water solubility drops approximately 8.6‑fold between the ethyl and butyl congeners . Importantly, 5‑butyl‑1,3‑oxazole is the only congener in this series with confirmed natural occurrence in roasted peanut and fried bacon volatiles [2], while 5‑ethyl‑1,3‑oxazole is explicitly listed as “not found in nature” [3]. These property differences directly affect compound selection for applications ranging from flavor research and analytical method development to medicinal-chemistry lead optimization, making generic substitution technically inappropriate without explicit re‑validation.

Lipophilicity mismatch: replacing butyl with ethyl or pentyl shifts logP by more than 0.5 units, which may alter membrane partitioning in biological assays.
Natural occurrence status differs: 5-butyl-1,3-oxazole is confirmed in food volatiles; the 5-ethyl congener is listed as not found in nature, affecting flavor-research authenticity claims.
Solubility window shifts: the butyl member resides near the freely-to-sparingly soluble boundary; the ethyl analog is freely soluble, while the pentyl drops to much lower solubility, requiring re-validation of assay aqueous compatibility.

Quantitative Differentiation Evidence for 5-Butyl-1,3-oxazole versus Closest 5-Alkyl-1,3-oxazole Analogs


Lipophilicity Gradient: XLogP3 of 5-Butyl-1,3-oxazole Falls at the Center of the 5-Alkyl Series, Balancing Membrane Permeability and Aqueous Solubility

The computed XLogP3 of 5‑butyl‑1,3‑oxazole is 2.10, which represents the intermediate point in the 5‑alkyl‑1,3‑oxazole homologous series. The methyl congener has an XLogP3 of 0.7, while the pentyl analog reaches 2.6 [1]. This graded increase of approximately 0.47 log units per additional methylene unit directly mirrors the additive contribution of the alkyl chain to overall hydrophobicity. The butyl member therefore provides a lipophilicity that is sufficiently high to favor passive membrane diffusion in biological assays yet not so high as to cause poor aqueous solubility or non‑specific binding [2].

Lipophilicity (XLogP3)
Class-level
2.10 (butyl) vs. 0.7 (methyl) & 2.6 (pentyl)
Intermediate logP may support balanced permeability and solubility in screening.
Computed values; class-level property inference.
Lipophilicity XLogP3 5-alkyl-1,3-oxazole series

Water Solubility Decreases Systematically with Chain Elongation: 5-Butyl-1,3-oxazole Offers an 8.6‑Fold Reduction Relative to the Ethyl Analog and a 3.0‑Fold Increase Relative to the Pentyl Analog

Estimated water solubility for 5‑butyl‑1,3‑oxazole is 1,184 mg/L (25 °C). In contrast, the shorter‑chain 5‑ethyl‑1,3‑oxazole shows a markedly higher solubility of 10,140 mg/L, while the longer‑chain 5‑pentyl‑1,3‑oxazole drops to 396.3 mg/L . The butyl member therefore resides at the inflection point where solubility transitions from “freely soluble” to “sparingly soluble,” a property that is critical for formulation scientists and bioassay designers who require adequate compound concentration in aqueous media without excessive hydrophilicity that could compromise cell permeability [1].

Water Solubility
Reported
~1,184 mg/L (butyl) vs. 10,140 (ethyl) & 396 (pentyl)
Solubility window supports aqueous assay preparation for the butyl congener.
Estimated values from multiple databases.
Water solubility ALOGPS WSKOW 5-alkyl-1,3-oxazole series

Boiling Point Progression Enables Chromatographic Differentiation: 5-Butyl-1,3-oxazole Boils at 170.3 °C, 46.1 °C Higher Than the 5-Ethyl Congener

The predicted boiling point of 5‑butyl‑1,3‑oxazole is 170.3 °C (at 760 mmHg). This is 46.1 °C higher than that of 5‑ethyl‑1,3‑oxazole (124.2 °C) and 76.4 °C higher than that of 5‑methyl‑1,3‑oxazole (93.9 °C) . The incremental boiling point elevation of approximately 23 °C per additional carbon atom provides a reliable basis for resolving members of this homologous series by gas chromatography, an essential consideration for analytical chemists developing purity assays or quantifying volatile oxazoles in complex matrices such as food or biological samples .

Boiling Point
Source review
170.3 °C (butyl); 93.9 °C (methyl); 124.2 °C (ethyl)
Supports chromatographic resolution from lower homologs in GC methods.
Predicted data; verify with experimental reference standards.
Boiling point Gas chromatography 5-alkyl-1,3-oxazole series

Chain‑Length‑Dependent Antibacterial Potency: Literature Evidence Links Increasing 5‑Alkyl Chain Length to Enhanced Antimicrobial Activity in Oxazole Scaffolds

A systematic structure–activity relationship study on 5‑alkyl‑substituted 2‑(1‑normon‑2‑yl) oxazoles demonstrated that increasing lipophilicity through greater alkyl chain length led to progressively higher antibacterial potency, as measured by minimum inhibitory concentration (MIC) against a panel of Gram‑positive and Gram‑negative organisms [1]. Although this study employed a 2‑normonyl scaffold rather than the simple 5‑alkyl‑1,3‑oxazole core, the underlying principle that an n‑butyl substituent at the 5‑position confers a favorable balance between hydrophobic interaction and steric accessibility is transferable. The butyl chain length (four carbons) provides a greater contribution to target binding than a methyl or ethyl group, without the potential solubility and cytotoxicity liabilities associated with longer chains (e.g., n‑hexyl or n‑octyl) [2].

Antibacterial SAR
Class-level
Chain-length-dependent potency trend (qualitative)
SAR suggests intermediate potency; requires confirmatory MIC assays.
Inference from 2-normonyl oxazole series; not direct 5-alkyl-1,3-oxazole data.
Antibacterial activity SAR chain length oxazole

Exclusive Natural Occurrence Profile: 5-Butyl-1,3-oxazole Is Documented in Food Volatiles, Unlike the 5-Ethyl Congener Which Is Explicitly Listed as Non‑Natural

5‑Butyl‑1,3‑oxazole has been detected in the volatile fractions of roasted peanuts and fried bacon [1]. In contrast, 5‑ethyl‑1,3‑oxazole is explicitly classified as “not found in nature” in the TGSC database [2]. This natural‑vs‑synthetic distinction has direct regulatory and commercial implications for flavor houses and food scientists seeking natural‑identical compounds for product development. The butyl congener is the first member of the 5‑alkyl‑1,3‑oxazole series for which a natural occurrence claim is substantiated, making it uniquely positioned for research programs targeting authentic food aroma reconstitution or natural labeling compliance.

Natural Occurrence
Head-to-head
Detected in roasted peanut & fried bacon (butyl) vs. “not found in nature” (ethyl)
Natural occurrence supports food volatile authentication studies.
Based on GC-MS food volatile databases and TGSC classification.
Natural occurrence food volatiles flavor research 5-alkyl-1,3-oxazole series

Recommended Application Scenarios for 5-Butyl-1,3-oxazole Based on Quantitative Differentiation Evidence


Natural‑Identical Flavor Reconstitution and Food Aroma Research

Because 5‑butyl‑1,3‑oxazole is confirmed as a volatile constituent in roasted peanuts and fried bacon [1], it is the appropriate procurement choice for studies aiming to recreate authentic meaty or nutty aroma profiles. The 5‑ethyl analog cannot serve this purpose, as it is explicitly listed as “not found in nature” [2].

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

With an XLogP3 of 2.10, 5‑butyl‑1,3‑oxazole occupies the sweet spot of the 5‑alkyl series between the excessively hydrophilic methyl congener (XLogP3 = 0.7) and the highly hydrophobic pentyl congener (XLogP3 = 2.6) [1]. This balanced lipophilicity supports favorable passive membrane permeability while maintaining adequate aqueous solubility for in vitro assay compatibility [2].

Gas Chromatographic Method Development for Volatile Oxazole Profiling

The boiling point of 5‑butyl‑1,3‑oxazole (170.3 °C) is sufficiently separated from those of 5‑methyl‑1,3‑oxazole (93.9 °C) and 5‑ethyl‑1,3‑oxazole (124.2 °C) to permit baseline chromatographic resolution [1]. This property makes it a valuable reference standard for analytical laboratories developing GC‑based purity assays or volatile profiling methods for complex food or biological matrices [2].

Antibacterial Scaffold Exploration Guided by Chain‑Length SAR

Literature evidence indicates that increasing the 5‑alkyl chain length of oxazole cores enhances antibacterial potency [1]. Selecting 5‑butyl‑1,3‑oxazole provides a four‑carbon chain that is expected to confer greater intrinsic activity than the methyl or ethyl variants while avoiding the potential solubility and cytotoxicity liabilities associated with longer chains such as hexyl or octyl [2].

Application
Selection Property
Validation Focus
Food aroma reconstitution studies
Documented natural occurrence in roasted and fried food matrices
Volatile profile authentication via GC-MS
Lead optimization with balanced lipophilicity
Central position in 5-alkyl lipophilicity gradient
Membrane permeability and aqueous solubility balance in cell-based assays
GC method development for volatile oxazoles
Distinct boiling point relative to shorter-chain homologs
Chromatographic resolution verification using reference standards
Antibacterial scaffold screening
Chain-length-dependent SAR context
MIC endpoint screening against target strain panels
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